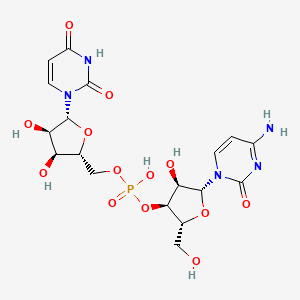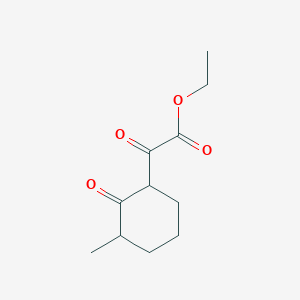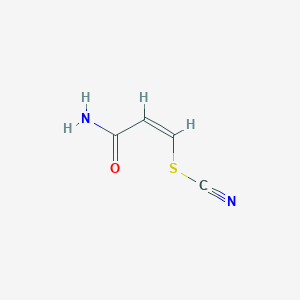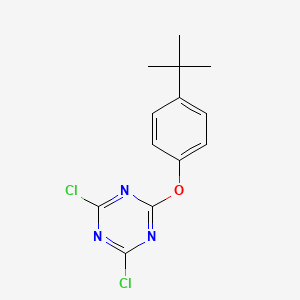
2-(4-tert-Butylphenoxy)-4,6-dichloro-1,3,5-triazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-tert-Butylphenoxy)-4,6-dichloro-1,3,5-triazine is an organic compound that belongs to the class of triazines. Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms. This particular compound is characterized by the presence of a tert-butylphenoxy group and two chlorine atoms attached to the triazine ring. It is used in various chemical applications due to its unique structural properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-tert-Butylphenoxy)-4,6-dichloro-1,3,5-triazine typically involves the reaction of 4-tert-butylphenol with 2,4,6-trichloro-1,3,5-triazine. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution of chlorine atoms by the phenoxy group. The reaction conditions often include a solvent like acetonitrile or dimethylformamide and are conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of high-purity reagents and controlled reaction environments ensures the consistent quality of the final product. The process may also include purification steps such as recrystallization or chromatography to remove any impurities.
化学反应分析
Types of Reactions
2-(4-tert-Butylphenoxy)-4,6-dichloro-1,3,5-triazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the triazine ring can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common compared to substitution reactions.
Hydrolysis: In the presence of water and a base, the compound can hydrolyze to form the corresponding phenol and triazine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines, thiols, or alcohols in the presence of a base (e.g., sodium hydroxide) and a solvent (e.g., acetonitrile).
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Hydrolysis: Water and a base like sodium hydroxide.
Major Products Formed
Nucleophilic Substitution: Substituted triazines with various functional groups.
Oxidation: Oxidized derivatives of the phenoxy group.
Hydrolysis: Phenol and triazine derivatives.
科学研究应用
2-(4-tert-Butylphenoxy)-4,6-dichloro-1,3,5-triazine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other organic compounds, particularly in the development of herbicides and pesticides.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.
Medicine: Explored for its potential therapeutic properties, including its role as an inhibitor of certain enzymes.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
作用机制
The mechanism of action of 2-(4-tert-Butylphenoxy)-4,6-dichloro-1,3,5-triazine involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or altering enzyme conformation. The specific pathways involved depend on the target enzyme or protein and the context of its use.
相似化合物的比较
Similar Compounds
- 2-(4-tert-Butylphenoxy)-4,6-dichloro-1,3,5-triazine
- 2-(4-tert-Butylphenoxy)-2-oxo-ethyl methacrylate
- 2-(4-tert-Butylphenoxy)cyclohexanol
Uniqueness
This compound is unique due to its specific substitution pattern on the triazine ring, which imparts distinct chemical and physical properties Its ability to undergo various nucleophilic substitution reactions makes it a versatile intermediate in organic synthesis
属性
CAS 编号 |
4686-58-2 |
|---|---|
分子式 |
C13H13Cl2N3O |
分子量 |
298.16 g/mol |
IUPAC 名称 |
2-(4-tert-butylphenoxy)-4,6-dichloro-1,3,5-triazine |
InChI |
InChI=1S/C13H13Cl2N3O/c1-13(2,3)8-4-6-9(7-5-8)19-12-17-10(14)16-11(15)18-12/h4-7H,1-3H3 |
InChI 键 |
HRJUNDFYEFTHIW-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=CC=C(C=C1)OC2=NC(=NC(=N2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


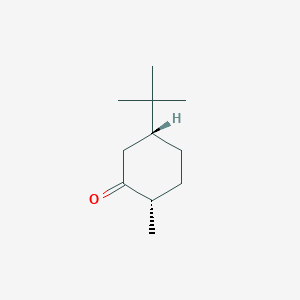

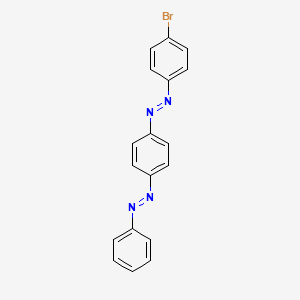
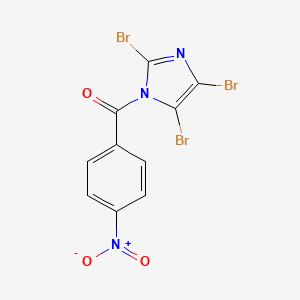
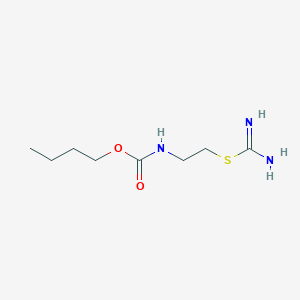
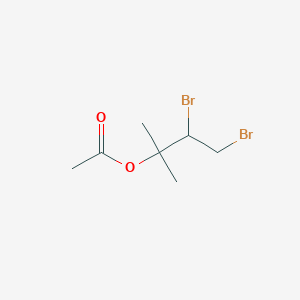
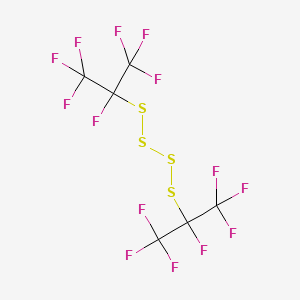
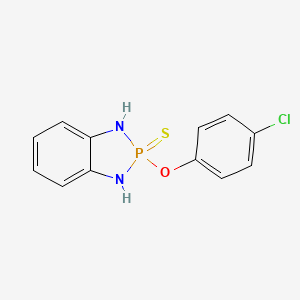

![1-[2-(Methylselanyl)phenyl]ethan-1-one](/img/structure/B14741500.png)
